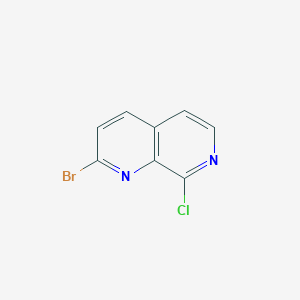

2-Bromo-8-chloro-1,7-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClN2 |

|---|---|

Molecular Weight |

243.49 g/mol |

IUPAC Name |

2-bromo-8-chloro-1,7-naphthyridine |

InChI |

InChI=1S/C8H4BrClN2/c9-6-2-1-5-3-4-11-8(10)7(5)12-6/h1-4H |

InChI Key |

XODXALUINALFPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2Cl)Br |

Origin of Product |

United States |

Nucleophilic Aromatic Substitution Snar :the Regioselectivity is Governed by Electronics. Both C2 and C8 Are α to a Ring Nitrogen and Are Thus Electronically Activated. the Preferred Site of Attack Will Be the Carbon Atom That Can Best Stabilize the Negative Charge in the Meisenheimer Intermediate. the Precise Outcome Can Be Sensitive to the Nucleophile and Reaction Conditions, but Often the Most Electron Deficient Position Reacts First. Without Specific Experimental Data for This Compound, One Must Consider the Combined Electron Withdrawing Effects of the Nitrogens on Both Positions.

5 Organometallic Reagent Chemistry for Carbon-Carbon Bond Formation

The introduction of new carbon-carbon bonds onto a pre-existing heterocyclic scaffold like this compound is a cornerstone of molecular diversification. Organometallic reagents, particularly those of magnesium (Grignard) and zinc (organozinc), are powerful tools for this purpose due to the nucleophilic character of their carbon-metal bonds. rsc.orgpharmacy180.com These methods allow for the direct attachment of alkyl, aryl, and other organic fragments to the naphthyridine core, typically by targeting the electrophilic carbon atoms of the ring or by participating in transition metal-catalyzed cross-coupling reactions at the halogenated positions.

Grignard reagents (R-MgX) are highly reactive organometallic compounds widely used for forming C-C bonds by attacking electrophilic centers. masterorganicchemistry.com In the context of halogenated naphthyridines, their application can be envisioned in two primary ways: direct addition to a carbonyl-activated naphthyridine or, more commonly, participation in cross-coupling reactions. For instance, a synthetic approach towards substituted 1,6-naphthyridin-4-ones has been developed utilizing the addition of various Grignard reagents to a nitrile precursor, followed by acid-catalyzed cyclization. mdpi.com This strategy highlights the robustness of Grignard reagents in complex heterocyclic synthesis. Although this example is on a 1,6-naphthyridine (B1220473) isomer, the principle is applicable. For a dihalogenated substrate like this compound, a Kumada coupling could be employed, where a Grignard reagent displaces a halogen atom in the presence of a nickel or palladium catalyst. A similar approach has been demonstrated on a 1,6-naphthyridine ditriflate system, where methylmagnesium bromide was used for a Kumada coupling at one of the triflate positions. acs.org

The following table illustrates the scope of Grignard reagents in the construction of a related naphthyridinone scaffold, demonstrating the variety of functional groups that can be introduced.

Table 1: Scope of Grignard Reagents in the Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives mdpi.com

| Entry | Grignard Reagent (R-MgX) | Product (R group) | Yield (%) |

| 1 | Phenylmagnesium bromide | Phenyl | 75 |

| 2 | 4-Fluorophenylmagnesium bromide | 4-Fluorophenyl | 82 |

| 3 | 4-Chlorophenylmagnesium bromide | 4-Chlorophenyl | 78 |

| 4 | 4-Methylphenylmagnesium bromide | 4-Methylphenyl | 71 |

| 5 | 2-Thienylmagnesium bromide | 2-Thienyl | 65 |

| 6 | Ethylmagnesium bromide | Ethyl | 55 |

Organozinc reagents (R-ZnX or R₂Zn) offer a milder alternative to Grignard reagents, displaying greater functional group tolerance and are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org This reaction is exceptionally powerful for creating C-C bonds between sp², sp³, and sp hybridized carbon atoms and a halogenated aromatic ring. wikipedia.org For a molecule like this compound, the differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in typical Pd-catalyzed couplings) allows for selective functionalization. An organozinc reagent could be coupled at the 2-position (C-Br) under specific palladium catalysis conditions, leaving the 8-position (C-Cl) available for a subsequent, different coupling reaction. This stepwise functionalization is a key strategy for building molecular complexity. Research on 1,6-naphthyridine ditriflates has shown that alkylzinc halides can be effectively used in Negishi-type couplings to introduce alkyl groups onto the heterocyclic core. acs.org

The versatility of sequential, one-pot cross-coupling reactions on a related naphthyridine scaffold is summarized in the table below, showcasing how different organometallic reagents can be used to build complex structures.

Table 2: Sequential One-Pot Functionalization of a Naphthyridine Ditriflate Core acs.org

| Entry | C5-Reaction (Reagent) | C7-Reaction (Reagent) | Product | Yield (%) |

| 1 | S | Kumada (MeMgBr) | 5-(Piperidin-1-yl)-7-methyl | 78 |

| 2 | S | Suzuki (PhB(OH)₂) | 5-(Piperidin-1-yl)-7-phenyl | 91 |

| 3 | S | Suzuki (PhB(OH)₂) | 5-(Methylthio)-7-phenyl | 85 |

| 4 | S | Negishi (Alkyl-ZnX) | 5-(Benzylamino)-7-alkyl | 75 |

| 5 | S | Cyanation (Zn(CN)₂) | 5-(Morpholino)-7-cyano | 95 |

6 Ring Transformations and Rearrangements

Beyond the functionalization of a pre-formed ring, the 1,7-naphthyridine skeleton itself can be constructed or modified through reactions that involve significant structural reorganization. These ring transformations and rearrangements can provide novel entry points to complex derivatives that might be inaccessible through traditional linear syntheses.

One such powerful strategy involves the rearrangement of a related heterocyclic system. For instance, a novel rearrangement process has been discovered in the 2,7-naphthyridine (B1199556) series. nih.gov In this work, the nucleophilic substitution of a chlorine atom on a 1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine derivative with certain primary amines unexpectedly triggers a rearrangement to form 6,8-diamino-2,7-naphthyridin-1-ones. nih.gov The reaction is sensitive to steric factors and proceeds through a proposed Smiles-type rearrangement. This process transforms the substitution pattern and oxidation state of the ring system, providing a regioselective route to 1-oxo-2,7-naphthyridine compounds. While this specific rearrangement occurs on a 2,7-naphthyridine, it underscores the potential for such transformations within the broader naphthyridine family, suggesting that a suitably substituted pyridine (B92270) or pyrimidine (B1678525) precursor could potentially be rearranged to form a 1,7-naphthyridine core under specific conditions.

The table below details the starting materials and the resulting rearranged products in the observed 2,7-naphthyridine transformation.

Table 3: Rearrangement of 1-Amino-3-chloro-2,7-naphthyridines to 1-Oxo-2,7-naphthyridines nih.gov

| Starting Material (R group at N-7) | Primary Amine Reagent | Rearranged Product | Yield (%) |

| Isopropyl | Ethanolamine | 6-Amino-8-[(2-hydroxyethyl)amino]-7-isopropyl-2,7-naphthyridin-1-one | 83 |

| Isopropyl | 3-Aminopropan-1-ol | 6-Amino-8-[(3-hydroxypropyl)amino]-7-isopropyl-2,7-naphthyridin-1-one | 80 |

| Benzyl | Ethanolamine | 6-Amino-7-benzyl-8-[(2-hydroxyethyl)amino]-2,7-naphthyridin-1-one | 85 |

| Benzyl | 3-Aminopropan-1-ol | 6-Amino-7-benzyl-8-[(3-hydroxypropyl)amino]-2,7-naphthyridin-1-one | 82 |

Another approach involves the ring-opening of a strained bicyclic system followed by heterocyclization. An efficient method for synthesizing novel CF₃-substituted tetrahydro-1,7-naphthyridines was developed based on the cyclobutene (B1205218) ring-opening of a bicyclo[4.2.0]octa-1,6-diene precursor. researchgate.net The reaction with pyrrolidine (B122466) opens the four-membered ring to afford a 1,5-diketone, which subsequently undergoes condensation and cyclization with an ammonia (B1221849) source to form the 1,7-naphthyridine skeleton. This pathway demonstrates how a non-obvious starting material can be transformed into the desired heterocyclic core through a planned sequence of bond-breaking and bond-forming events.

Finally, modern synthetic methods have enabled the formation of dihydronaphthyridine rings from acyclic precursors through transition metal catalysis and subsequent cyclization. A notable example involves a Heck-type vinylation of a chloropyridine followed by an unprecedented ammonia-mediated reaction that directly forms a dihydronaphthyridine ring. acs.org Such transformations, which build the heterocyclic core from simpler components in a convergent manner, represent a highly efficient strategy for accessing the 1,7-naphthyridine scaffold and its derivatives.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 8 Chloro 1,7 Naphthyridine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,7-naphthyridine (B1217170) derivatives. rsc.orgnih.govnih.gov ¹H NMR, in particular, provides valuable information about the chemical environment of protons within the molecule. The chemical shifts, signal multiplicities, and coupling constants of the aromatic protons on the naphthyridine core are indicative of the substitution pattern. chemicalbook.comchemicalbook.comresearchgate.netresearchgate.net For instance, in substituted 1,8-naphthyridines, the protons on the heterocyclic rings display characteristic signals that can be assigned to specific positions. rsc.orgresearchgate.net The analysis of these spectra allows for the unambiguous determination of the molecular structure. rsc.orgresearchgate.nethuji.ac.il

Table 1: Representative ¹H NMR Spectral Data for Substituted Naphthyridine Analogues.

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

| 2-(4-(Phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | DMSO-d₆ | 167.90, 161.40, 155.22, 153.45, 147.84, 135.91, 129.12, 129.12, 122.28, 118.81, 118.27, 116.25, 114.31, 114.25, 99.32, 48.00, 48.00, 44.84, 44.51 | rsc.org |

| 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | DMSO-d₆ | 8.96 (dd, J = 4.4, 1H), 8.93 (s, 1H), 8.29 (dd, J = 8.0, 1H), 7.43 (dd, J = 8.0, 1H), 3.67–3.63 (m, 4H), 2.89–2.85 (m, 4H), 1.23 (s, 1H) | rsc.org |

| (4S)-4-[(3aS,6aR)-5-Hydroxypentyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | DMSO-d₆ | 6.41 (br. s, 1H), 6.34 (br. s, 1H), 4.35 (t, J = 4.9, 1H), 4.29 (br. t, 1H), 4.12 (br. t, 1H) | nih.gov |

This table is for illustrative purposes and showcases the type of data obtained from ¹H NMR experiments for related heterocyclic systems.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of 2-bromo-8-chloro-1,7-naphthyridine analogues and for gaining insights into their fragmentation patterns. nih.govnist.gov The molecular ion peak in the mass spectrum confirms the molecular formula of the synthesized compound. synblock.comnih.gov For halogenated compounds like this compound, the isotopic pattern of bromine and chlorine atoms provides a characteristic signature, aiding in the confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the molecular formula. researchgate.net The fragmentation patterns observed in the mass spectrum can also help to elucidate the structure by showing how the molecule breaks apart under ionization. rsc.org

Table 2: Mass Spectrometry Data for Naphthyridine Derivatives.

| Compound | Ionization Method | Calculated m/z | Observed [M+H]⁺ or [M+Na]⁺ | Reference |

| 2-(4-(Phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | ESI | 372.43 | 373.25 | rsc.org |

| 2-(4-((4-Ethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | ESI | 400.49 | 423.25 [M+Na]⁺ | rsc.org |

| 2-(4-((3,4-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | ESI | 400.49 | 399.10 [M-H]⁻ | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

A study on a 1,8-naphthyridine (B1210474) derivative, compound ANC-5, which has the chemical formula C21H19FN6O, revealed that its structure crystallizes in the triclinic crystal system. rsc.org

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic properties of this compound analogues. The UV-Vis absorption spectra reveal the electronic transitions within the molecule, typically showing characteristic bands for π → π* and n → π* transitions. rsc.orgmdpi.com The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the naphthyridine ring system. rsc.org

Many naphthyridine derivatives exhibit fluorescence, and their emission properties are of significant interest for various applications. mdpi.comrsc.org The fluorescence spectra provide information about the excited state of the molecules. The Stokes shift, which is the difference between the absorption and emission maxima, can be determined and is influenced by the solvent polarity and the nature of the substituents. rsc.org Some naphthyridine derivatives have been developed as fluorescent probes. rsc.org For instance, certain dialkylamino-substituted 1,8-naphthyridines are highly fluorescent and can be used to stain cell nuclei. mdpi.com

Table 3: Spectroscopic Properties of Fluorescent Naphthyridine Derivatives.

| Compound Class | Absorption Range (nm) | Emission Range (nm) | Key Features | Reference |

| Dialkylamino-4-methyl- nist.govmdpi.com-naphthyridines | 320-400 | 360-500 | Blue fluorescence in diluted solutions | mdpi.com |

| Cationic fluorescent dyes (naphthyridine derivatives) | Not specified | 661-762 (Near-infrared) | Large Stokes shifts (153-222 nm) upon binding to DNA/RNA | rsc.org |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound analogues. grafiati.com The vibrational frequencies of different bonds within the molecule give rise to characteristic absorption bands in the IR spectrum. libretexts.orgnist.govnist.gov For example, the stretching vibrations of C=N and C=C bonds in the naphthyridine ring, as well as C-Br and C-Cl stretching vibrations, will appear at specific wavenumbers. rsc.org The presence of other functional groups, such as amino or carbonyl groups in substituted analogues, can also be confirmed by their characteristic IR absorptions. researchgate.netresearchgate.net

Table 4: Characteristic IR Frequencies for Functional Groups in Naphthyridine Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| C≡N (Nitrile) | Stretching | ~2240 | rsc.org |

| C=O (Amide) | Stretching | ~1670-1690 | rsc.org |

| N-H (Amine/Amide) | Stretching | ~3350 | rsc.org |

Circular Dichroism for Chiral Analogues

For chiral analogues of this compound, circular dichroism (CD) spectroscopy is an essential technique for studying their chiroptical properties. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration and conformational properties of chiral molecules. nih.gov The synthesis of axially chiral 1,7-naphthyridine-6-carboxamide derivatives has been reported, and their stereochemistry was investigated, highlighting the importance of stereoisomerism for their biological activity. nih.gov The CD spectra of chiral phosphoramides have been shown to exhibit strong signals consistent with their axial chirality. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 2-bromo-8-chloro-1,7-naphthyridine, DFT calculations, typically using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would predict key structural parameters.

A hypothetical data table of optimized geometric parameters for this compound, as would be generated by a DFT study, is presented below.

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| N-C Bond Lengths (Å) | Data not available |

| C-C Bond Lengths (Å) | Data not available |

| C-N-C Bond Angles (°) | Data not available |

| Dihedral Angles (°) | Data not available |

These calculations would reveal the planarity of the naphthyridine ring system and the precise orientation of the bromo and chloro substituents.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. A hypothetical table of FMO properties is shown below.

| Parameter | Predicted Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, revealing the nature of chemical bonds and lone pairs. It can quantify the stabilization energies associated with intramolecular charge transfer (ICT) interactions, which occur when electron density is delocalized from a filled orbital (a Lewis-type NBO) to an empty orbital (a non-Lewis NBO). These interactions are vital for understanding the molecule's electronic structure and stability. In this compound, NBO analysis would elucidate the hyperconjugative interactions between the naphthyridine core and its halogen substituents.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen atoms and the regions influenced by the electron-withdrawing halogen atoms, thereby identifying the most probable sites for chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. A TD-DFT study of this compound would provide theoretical UV-Vis spectra, offering insights into the electronic transitions that contribute to its optical properties.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). A high β value indicates a strong NLO response. For this compound, DFT calculations could be employed to compute its static and dynamic hyperpolarizabilities, assessing its potential as an NLO material.

A hypothetical table for predicted NLO properties is presented below.

| Property | Predicted Value |

| Dipole Moment (μ) | Data not available |

| Average Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational chemistry can be used to model the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. This provides a deep understanding of the reaction's feasibility, kinetics, and selectivity. For this compound, computational modeling could be used to investigate various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, providing valuable insights for synthetic chemists.

Research Applications of 2 Bromo 8 Chloro 1,7 Naphthyridine and Its Derivatives

Building Blocks for Complex Polycyclic Heterocyclic Systems in Organic Synthesis

The primary application of 2-Bromo-8-chloro-1,7-naphthyridine is as a foundational molecule, or building block, in organic synthesis. bldpharm.com The presence of two different halogen atoms (bromo and chloro) at positions 2 and 8 allows for regioselective transformations, a highly desirable feature in the construction of complex molecular architectures.

Chemists can selectively react one halogen over the other, typically the more reactive C-Br bond, in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. After the first modification, the C-Cl bond remains available for a subsequent, different coupling reaction. This stepwise functionalization enables the synthesis of a diverse array of substituted 1,7-naphthyridines, which can then be elaborated into more complex polycyclic and heterocyclic systems. For example, derivatives of the related 2-chloro-1,8-naphthyridine (B101967) have been used to create chalcones, which are precursors to various biologically active compounds. researchgate.netekb.eg This strategic approach is fundamental to creating novel structures for medicinal chemistry and materials science.

| Reaction Type | Description | Potential Outcome |

| Suzuki Coupling | Palladium-catalyzed reaction of the bromo or chloro position with a boronic acid/ester. | Forms a new carbon-carbon bond, attaching an aryl or alkyl group. |

| Sonogashira Coupling | Palladium-catalyzed reaction with a terminal alkyne. | Introduces an alkyne functional group, extending the conjugated system. |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction with an amine. | Forms a new carbon-nitrogen bond, creating amino-naphthyridines. |

| Stille Coupling | Palladium-catalyzed reaction with an organostannane reagent. | Forms a new carbon-carbon bond with various organic groups. |

Ligands in Coordination Chemistry for Metal Complex Formation and Catalysis

The 1,7-naphthyridine (B1217170) scaffold contains two nitrogen atoms in a specific arrangement that makes it an excellent bidentate ligand for coordinating with metal ions. These nitrogen atoms can chelate to a single metal center, forming stable metal complexes. The resulting complexes have applications in catalysis, photophysics, and materials science.

For instance, derivatives of the isomeric 1,8-naphthyridine (B1210474) have been used to create luminescent rhenium(I) complexes. researchgate.net In these structures, the naphthyridine unit acts as a bidentate ligand, and the resulting complex exhibits interesting photophysical properties, such as luminescence in both solid and solution states. researchgate.net Similarly, this compound can serve as a ligand, with the bromo and chloro substituents providing handles for further modification to tune the electronic properties of the resulting metal complex or to anchor it to a support for catalytic applications. Some multidentate ligands based on the 1,8-naphthyridine core have been shown to link two metal ions, mimicking the coordination seen in the active sites of some metalloenzymes. researchgate.net

Scaffolds in Supramolecular Chemistry (e.g., Molecular Receptors, Self-Assembly Systems)

Supramolecular chemistry involves the design of large, ordered structures from smaller molecular components through non-covalent interactions. The rigid and planar geometry of the naphthyridine core makes it an ideal scaffold for building these systems.

Derivatives of this compound can be functionalized with recognition units (e.g., hydrogen bond donors/acceptors, aromatic surfaces) to create molecular receptors capable of selectively binding specific guest molecules or ions. For example, a fluorescent probe based on a 1,8-naphthyridine derivative was designed to selectively detect aluminum ions (Al³⁺). researchgate.net The structure incorporates the naphthyridine unit as a key part of a Schiff-base ligand that exhibits a significant increase in fluorescence upon binding to Al³⁺. researchgate.net This demonstrates the potential of the naphthyridine framework in the design of chemosensors. Furthermore, functionalized naphthyridines can be designed to self-assemble into larger, ordered architectures like molecular grids or helices.

Advanced Materials Science Applications (e.g., Optoelectronic Devices, Dye-Sensitized Solar Cells)

The extended π-conjugated system of the naphthyridine ring gives rise to useful electronic and photophysical properties. These characteristics make its derivatives attractive candidates for use in advanced materials, particularly in the field of optoelectronics. bldpharm.com

By extending the conjugation through cross-coupling reactions at the bromo and chloro positions, derivatives of this compound can be synthesized to function as organic semiconductors or emitting materials in Organic Light-Emitting Diodes (OLEDs). bldpharm.com The nitrogen atoms help to tune the electron affinity and charge transport properties of the material, which are critical for device performance. The ability to create well-defined, rigid structures also aids in achieving the necessary molecular packing in the solid state for efficient charge transport.

Design of Chemical Probes and Enzyme Inhibitors for Biochemical Studies

The naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. Derivatives of various naphthyridine isomers have been investigated for a wide range of therapeutic targets.

Enzyme Inhibitors: The structural similarity of naphthyridines to purine (B94841) nucleobases allows them to act as competitive inhibitors for enzymes that interact with ATP or other nucleotides, such as kinases. For example, 8-hydroxy-2,7-naphthyridin-2-ium salts have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govrsc.org In another study, derivatives of 1,8-naphthyridine were designed as anti-mycobacterial agents by targeting the enoyl-ACP reductase (InhA) enzyme of Mycobacterium tuberculosis. rsc.org

Chemical Probes: As mentioned previously, the photophysical properties of naphthyridine derivatives make them suitable for use as fluorescent chemical probes. A probe based on a 1,8-naphthyridine-naphthalimide structure was synthesized to detect Al³⁺ with high selectivity and a low detection limit, demonstrating its utility in sensing biologically and environmentally relevant ions. researchgate.net

The this compound molecule serves as a key starting material for accessing these complex and functional derivatives through targeted synthetic strategies.

Future Research Perspectives and Methodological Innovations

Exploration of Unprecedented Reactivity Patterns and Functionalization Strategies

The bromo and chloro substituents on the 2-bromo-8-chloro-1,7-naphthyridine ring offer distinct reactivity, enabling selective functionalization at these positions. The reactivity of halonaphthyridines is a subject of ongoing investigation, with studies exploring their behavior in various reactions, including nucleophilic aromatic substitution and cross-coupling reactions. nih.govwur.nl Future work will likely focus on uncovering novel reactivity patterns, potentially leading to the discovery of unprecedented transformations and the synthesis of previously inaccessible derivatives. This includes the development of new catalytic systems that can selectively activate one halogen over the other, providing precise control over the functionalization process. The exploration of domino reactions, where multiple transformations occur in a single synthetic operation, could also lead to the rapid construction of complex molecular architectures based on the 1,7-naphthyridine (B1217170) core. mdpi.com

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic strategies. acs.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies can be used to build predictive models that correlate the structural features of naphthyridine derivatives with their biological activity. researchgate.netnih.gov These models can help in virtually screening large libraries of compounds and prioritizing the synthesis of candidates with the highest probability of success. Molecular dynamics simulations can further elucidate the binding modes of naphthyridine derivatives to their target proteins, providing a dynamic picture of the ligand-receptor interactions. researchgate.netrsc.org Such computational approaches are crucial for understanding structure-charge transport relationships in naphthyridine-based materials for electronic applications. rsc.org

Integration with High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new lead compounds, the integration of this compound chemistry with high-throughput synthesis and screening platforms is essential. Automated synthesis platforms can enable the rapid generation of large and diverse libraries of naphthyridine derivatives. researchgate.netsynplechem.com These platforms can be programmed to perform a wide range of chemical reactions, allowing for the systematic exploration of different functional groups and substitution patterns.

Once synthesized, these compound libraries can be subjected to high-throughput screening assays to evaluate their biological activity against a panel of targets. This combination of automated synthesis and screening can significantly shorten the drug discovery timeline. The development of multicomponent reactions is particularly amenable to high-throughput synthesis, allowing for the creation of compound libraries with a high degree of molecular diversity. researchgate.net

Design of Naphthyridine Derivatives with Tailored Physicochemical and Spectroscopic Attributes

The ability to fine-tune the physicochemical and spectroscopic properties of naphthyridine derivatives is critical for their application in both medicine and materials science. By strategically modifying the substituents on the this compound core, researchers can modulate properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. ontosight.aimdpi.com

Furthermore, the introduction of specific functional groups can be used to tailor the spectroscopic properties of these compounds, such as their absorption and emission wavelengths. nih.govresearchgate.net This is particularly relevant for the development of fluorescent probes, sensors, and materials for optoelectronic devices. The design and synthesis of novel 1,8-naphthyridine (B1210474) derivatives with specific biological targets have been a significant area of research. rsc.orgresearchgate.netrsc.org For instance, the synthesis of half-sandwich organometallic complexes containing naphthyridine ligands has been explored for their potential anticancer and bioimaging applications. nih.gov The investigation of structure-activity relationships in these derivatives is crucial for optimizing their therapeutic potential. researchgate.net

Q & A

Basic: What are the optimal storage conditions for 2-bromo-8-chloro-1,7-naphthyridine to ensure stability during experimental workflows?

Methodological Answer:

this compound should be stored under inert gas (nitrogen or argon) at 2–8°C to prevent decomposition via hydrolysis or oxidation. Exposure to sunlight, high temperatures (>25°C), or moisture must be avoided, as these factors can accelerate degradation. Storage vials should be flame-sealed or equipped with airtight septa to maintain inert conditions. Periodic NMR or LC-MS analysis is recommended to verify purity over time .

Basic: What synthetic routes are most effective for preparing this compound with high regioselectivity?

Methodological Answer:

Regioselective halogenation of the naphthyridine core is critical. One validated approach involves:

- Step 1: Bromination of 1,7-naphthyridine using N-bromosuccinimide (NBS) in acetic acid at 80°C to introduce bromine at the 2-position.

- Step 2: Chlorination via electrophilic substitution using Cl₂ gas in the presence of FeCl₃ as a catalyst to introduce chlorine at the 8-position.

Purity (>95%) is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed via HPLC .

Advanced: How can conflicting reactivity data for halogen substituents in this compound be resolved during nucleophilic substitution reactions?

Methodological Answer:

Contradictions in reactivity often arise due to steric and electronic effects. For example:

- Bromine (C-2): More susceptible to SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (e.g., DMF) with strong bases like NaH.

- Chlorine (C-8): Requires harsher conditions (e.g., CuI catalysis in DMSO at 120°C) due to lower leaving-group ability.

To resolve inconsistencies, kinetic studies (monitored by ¹H NMR) and computational modeling (DFT calculations for charge distribution) can identify dominant reaction pathways .

Advanced: What experimental strategies minimize byproduct formation during Suzuki-Miyaura coupling of this compound?

Methodological Answer:

Key strategies include:

- Catalyst Optimization: Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (4:1) to enhance selectivity for the bromine site over chlorine.

- Temperature Control: Maintain 80–90°C to suppress homocoupling.

- Protecting Groups: Temporarily protect the chlorine site with a trimethylsilyl group if cross-reactivity occurs.

Post-reaction purification via recrystallization (ethanol/water) or preparative TLC ensures isolation of the desired biaryl product .

Advanced: How can the binding affinity of this compound to kinase targets be quantitatively assessed?

Methodological Answer:

Use a combination of:

- Surface Plasmon Resonance (SPR): To measure real-time binding kinetics (ka, kd) and affinity (KD).

- Isothermal Titration Calorimetry (ITC): To quantify thermodynamic parameters (ΔH, ΔS).

- Molecular Docking: Employ AutoDock Vina with crystal structures of target kinases (e.g., EGFR or CDK2) to predict binding modes.

Validate results with enzymatic inhibition assays (IC50 determination) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ 7.5–9.0 ppm) and carbons using 2D experiments (HSQC, HMBC).

- HRMS: Confirm molecular formula via ESI-TOF (expected [M+H]+: 263.89 g/mol).

- X-ray Crystallography: Resolve regiochemistry of halogen substituents if single crystals are obtainable.

- FT-IR: Identify C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretching vibrations .

Advanced: How does the electronic effect of halogen substituents influence the photophysical properties of this compound?

Methodological Answer:

The electron-withdrawing nature of Br and Cl substituents reduces the HOMO-LUMO gap, leading to redshifted absorbance (λmax ~320 nm in DMSO). Time-dependent DFT (TD-DFT) simulations (B3LYP/6-311+G(d,p)) correlate experimental UV-Vis spectra with electronic transitions. Fluorescence quenching is observed in polar solvents due to enhanced intersystem crossing (ISC) from heavy-atom effects .

Advanced: What methodologies address low solubility of this compound in aqueous buffers for biological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.

- Prodrug Design: Synthesize phosphate or ester derivatives that hydrolyze in situ.

- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability.

Dynamic light scattering (DLS) confirms colloidal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.